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Compound of Interest

4-Methylpyrimidine-5-carboxylic
Compound Name: o
aci

Cat. No. B145779

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of
4-Methylpyrimidine-5-carboxylic acid. Due to the limited availability of experimental data in
public literature, this document outlines the known properties and provides detailed
experimental protocols for the determination of key physicochemical parameters. This guide is
intended to serve as a valuable resource for researchers engaged in the synthesis,
characterization, and application of this compound in drug discovery and development.

Chemical Identity and Physical Properties

4-Methylpyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula
CeHeN202 and a molecular weight of 138.126 g/mol .[1][2] It is typically supplied as a solid.[2]
While specific experimental data for its melting point, boiling point, and density are not readily
available in the literature, its physical state as a solid suggests a melting point above ambient

temperature.

Table 1: General Physicochemical Properties of 4-Methylpyrimidine-5-carboxylic acid
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Property Value Source
Molecular Formula CeHeN202 [1112]
Molecular Weight 138.126 g/mol [1][2]
Physical Form Solid [2]

CAS Number 157335-92-7 [1]

Spectroscopic Data (Predicted and for Related
Compounds)

Experimental spectroscopic data for 4-Methylpyrimidine-5-carboxylic acid is not widely
published. However, characteristic spectral features can be predicted based on its structure
and by comparison with the closely related compound, 4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
pyrimidine ring protons, the methyl group protons, and the carboxylic acid proton. The
aromatic protons will appear in the downfield region, the methyl protons as a singlet in the
upfield region, and the carboxylic acid proton as a broad singlet at a significantly downfield
chemical shift.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the
pyrimidine ring, the methyl group, and the carboxylic acid carbonyl group. The carbonyl
carbon is expected to have the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylpyrimidine-5-carboxylic acid is predicted to exhibit characteristic
absorption bands for the following functional groups:

o O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm~1.

e C=0 stretch (carboxylic acid): A strong absorption band between 1760-1690 cm~1.
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e C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1600-1400 cm~* region.

¢ C-H stretches (aromatic and methyl): Bands around 3100-3000 cm~! and 2950-2850 cm™1,
respectively.

UV-Vis Spectroscopy

The UV-Vis spectrum in a suitable solvent is expected to show absorption bands corresponding
to the 1 — 1T* transitions of the pyrimidine ring.

Experimental Protocols

To obtain precise and reliable physicochemical data for 4-Methylpyrimidine-5-carboxylic
acid, the following experimental protocols are recommended.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

A small, dry sample of 4-Methylpyrimidine-5-carboxylic acid is finely powdered and
packed into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a steady rate of 1-2 °C per minute.

The temperature at which the first liquid appears and the temperature at which the entire
sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility

The solubility of the compound should be determined in a range of solvents relevant to
pharmaceutical development, including water, buffers at various pH values, and common
organic solvents.

Methodology (Shake-Flask Method):
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e An excess amount of 4-Methylpyrimidine-5-carboxylic acid is added to a known volume of
the selected solvent in a sealed flask.

e The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure
equilibrium is reached (typically 24-48 hours).

e The suspension is filtered to remove the undissolved solid.

e The concentration of the dissolved compound in the filtrate is determined using a suitable
analytical method, such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis
spectrophotometry.

Methodology (Potentiometric Titration):

» Aknown concentration of 4-Methylpyrimidine-5-carboxylic acid is dissolved in a suitable
solvent (e.g., water or a co-solvent system).

e The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
e The pH of the solution is monitored throughout the titration using a calibrated pH meter.

e The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-
flask method with n-octanol and water.

Methodology:

o A solution of 4-Methylpyrimidine-5-carboxylic acid is prepared in either water or n-octanol.
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» Equal volumes of the n-octanol and water phases are combined in a flask with the dissolved
compound.

o The flask is shaken vigorously to allow for partitioning of the compound between the two
phases and then left to separate.

e The concentration of the compound in each phase is determined by a suitable analytical
method.

e The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase.

Spectroscopic Analysis

NMR Sample Preparation:

» Dissolve approximately 5-10 mg of 4-Methylpyrimidine-5-carboxylic acid in a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs).

o Transfer the solution to an NMR tube.
e Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer.
IR Sample Preparation (KBr Pellet):

e Thoroughly grind a small amount of 4-Methylpyrimidine-5-carboxylic acid with dry
potassium bromide (KBr) in an agate mortar.

o Place the mixture in a pellet press and apply pressure to form a transparent pellet.

e Acquire the IR spectrum using an FTIR spectrometer.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the physicochemical characterization
and a logical diagram for assessing the compound's properties for drug development.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b145779?utm_src=pdf-body
https://www.benchchem.com/product/b145779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification

Synthesis of
4-Methylpyrimidine-5-carboxylic acid

Y

Purification

(e.g., Recrystallization)
Physicpchemical Characterizatiin SpectroscoPic Analysis
\4 \ 4 \4 y \ 4

Melting Point Solubility pKa LogP NMR Spectroscopy
Determination Assessment Determination Determination (*H, BC)

IR Spectroscopy UV-Vis Spectroscopy

Click to download full resolution via product page

Fig. 1: General workflow for the synthesis and physicochemical characterization.
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Fig. 2: Relationship of core physicochemical properties to drug development aspects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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